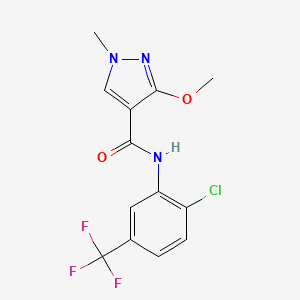

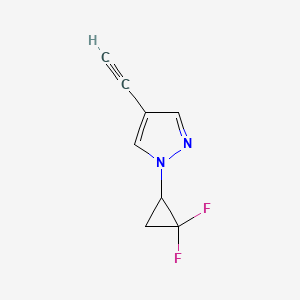

N-(2-chloro-5-(trifluoromethyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrazole derivatives involves complex reactions and methodologies. For instance, the synthesis and characterization of similar pyrazole compounds have been reported, highlighting methods like NMR, mass spectra, FT-IR, UV–Visible, and X-ray diffraction studies to confirm their structures. Such studies provide insight into the twisted conformation between rings in the molecules and the stability of these compounds up to certain temperatures (Kumara et al., 2018).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods such as NMR and IR are instrumental in determining the molecular structure of pyrazole derivatives. These techniques help in understanding the conformational dynamics and intermolecular interactions within the crystals, which are crucial for the compound's chemical behavior and reactivity (Kumara et al., 2018).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, including nucleophilic substitutions and cyclization processes, which are fundamental in synthesizing these compounds. The chemical reactions often involve the displacement of halides by nucleophiles or the formation of new bonds under specific conditions, leading to the formation of compounds with potential biological activities (Katoch-Rouse & Horti, 2003).

Physical Properties Analysis

The physical properties, such as thermal stability and melting points, of pyrazole derivatives can be assessed through thermal analysis techniques like TG-DTG. These properties are crucial for determining the compound's suitability for various applications, including its potential use in material science and pharmaceuticals (Kumara et al., 2018).

Chemical Properties Analysis

The chemical properties of pyrazole derivatives, including their reactivity towards different reagents and their behavior under various chemical conditions, are critical for their application in synthesizing new compounds. Studies involving SAR (Structure-Activity Relationship) help in understanding the effect of structural modifications on the chemical properties and biological activities of these compounds (Palanki et al., 2000).

Applications De Recherche Scientifique

1. Synthesis and Characterization

The synthesis and characterization of compounds related to N-(2-chloro-5-(trifluoromethyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide have been explored, with emphasis on their structural properties. For instance, Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and confirmed their structures using spectral data (Hassan, Hafez, & Osman, 2014).

2. Biological and Medicinal Chemistry

Several studies have investigated the bioactivity of compounds similar to N-(2-chloro-5-(trifluoromethyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide. For example, research by Palanki et al. (2000) explored the structure-activity relationships of N-[3,5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide, focusing on its potential as an inhibitor of transcription mediated by NF-kappaB and AP-1 transcription factors (Palanki et al., 2000).

3. Antifungal and Antimicrobial Applications

Compounds with a similar structure have shown promise in antifungal and antimicrobial applications. Du et al. (2015) synthesized a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides and tested their antifungal activities, with some compounds exhibiting moderate to excellent activities (Du et al., 2015).

4. Applications in Agricultural Sciences

The relevance of related compounds in agricultural sciences, particularly as fungicides and nematicides, has been a subject of research. Zhao et al. (2017) prepared a series of fluorine-containing pyrazole carboxamides and found that some exhibited good nematocidal activity against Meloidogyne incognita (Zhao et al., 2017).

Mécanisme D'action

Target of Action

The primary target of this compound is Thymidylate synthase . Thymidylate synthase is an essential enzyme for DNA synthesis, as it catalyzes the formation of deoxythymidine monophosphate (dTMP), a precursor for DNA synthesis.

Mode of Action

It is believed to interact with its target, thymidylate synthase, and potentially inhibit its function . This could lead to a decrease in the synthesis of DNA, affecting the growth and proliferation of cells.

Biochemical Pathways

The compound’s interaction with Thymidylate synthase affects the DNA synthesis pathway . By inhibiting the function of Thymidylate synthase, the production of dTMP is reduced, which in turn affects the synthesis of DNA. This can have downstream effects on cell growth and proliferation.

Result of Action

The molecular and cellular effects of the compound’s action are likely related to its impact on DNA synthesis. By inhibiting Thymidylate synthase and reducing the production of dTMP, the compound could potentially slow down or stop cell growth and proliferation .

Propriétés

IUPAC Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methoxy-1-methylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClF3N3O2/c1-20-6-8(12(19-20)22-2)11(21)18-10-5-7(13(15,16)17)3-4-9(10)14/h3-6H,1-2H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGOJWTNXRWKDAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClF3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chloro-5-(trifluoromethyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2495972.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[(4-fluorophenyl)sulfanyl]pyrimidine](/img/structure/B2495988.png)

![4-{[1-(cyclohexylacetyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine](/img/structure/B2495990.png)